![molecular formula C17H20N2O5 B3828591 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B3828591.png)
4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate
Overview
Description
4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate, also known as AAPA, is a chemical compound that has been used in scientific research for various purposes.
Mechanism of Action
4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate's mechanism of action is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases, which play a crucial role in cell signaling pathways. 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the disruption of cell signaling pathways. 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate has also been shown to have anti-inflammatory effects and to modulate the immune response.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate in lab experiments is its high selectivity for protein tyrosine phosphatases, which makes it a valuable tool for studying cell signaling pathways. However, one limitation is that 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate can be difficult to synthesize and purify, which can make it expensive and time-consuming to use.
Future Directions
There are several future directions for the use of 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate in scientific research. One area of interest is the development of 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate-based fluorescent probes for imaging applications. Another area of interest is the use of 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate in combination with other compounds for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate and its potential applications in various fields of research.
Scientific Research Applications
4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate has been used in scientific research for various purposes, including as a potential anti-cancer agent, a fluorescent probe for imaging, and a selective inhibitor of protein tyrosine phosphatases. 4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
[4-[(Z)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-5-8-18-17(22)14(19-11(2)20)9-13-6-7-15(24-12(3)21)16(10-13)23-4/h5-7,9-10H,1,8H2,2-4H3,(H,18,22)(H,19,20)/b14-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJVBPGRLCAALO-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC)C(=O)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC(=C(C=C1)OC(=O)C)OC)/C(=O)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(Z)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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